molecular formula C10H8ClN B145723 1-Amino-4-chloronaphthalene CAS No. 4684-12-2

1-Amino-4-chloronaphthalene

Cat. No. B145723
CAS RN: 4684-12-2
M. Wt: 177.63 g/mol
InChI Key: DEPDZGNUVOAZCW-UHFFFAOYSA-N
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Description

1-Amino-4-chloronaphthalene is a chemical compound that is part of the naphthalene family, characterized by a naphthalene core structure with an amino group at the first position and a chlorine atom at the fourth position. This structure is related to various naphthalene derivatives that have been studied for their unique optical, electronic, and chemical properties, which make them useful in a range of applications including dyes, sensors, and materials for polymerization.

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of core-substituted naphthalene diimide dyes involves the imidization of dichlorinated anhydride with amines and subsequent nucleophilic exchange of chlorine atoms by alkyl- or arylamines . Similarly, the preparation of N,N'-Disilylated 1,8-Diaminonaphthalene chelates involves reactions with trimethylchlorosilane and tri(isopropyl)chlorosilane, followed by deprotonation and reaction with metal chlorides . These methods highlight the versatility and complexity of synthesizing substituted naphthalene compounds.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can significantly influence their properties. For example, the crystal structure of certain metal complexes derived from 1,8-diaminonaphthalene shows unusual angles and distances due to the substituents on the nitrogen atoms, which can affect their reactivity and potential applications in catalysis . The molecular diversity of 1,8-diaminonaphthalene has been exploited in organic chemistry to create complex scaffolds for various molecules used in medicines, sensors, and dyes .

Chemical Reactions Analysis

Naphthalene derivatives can undergo a variety of chemical reactions. The electrooxidation of 1,5-diaminonaphthalene leads to the formation of polymer films with amine and imine units capable of chelating metal ions . Reactions of 1,8-diaminonaphthalene with π-acceptors yield optically active non-linear cyanovinylated naphthalenes and novel perimidin and pleiadene derivatives . These reactions demonstrate the reactivity of naphthalene derivatives and their potential for creating new materials with specific functions.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are closely related to their molecular structure. The optical and electrochemical properties of amino-functionalized naphthalene diimides show bathochromic shifts in absorption maxima and high fluorescence quantum yields . The electronic push-pull fluorophore 4-amino-1,8-dicyanonaphthalene and its derivatives exhibit fluorescence enhancement induced by metal ions and protons, indicating their potential as fluorescence switches . Additionally, the synthesis of poly(1-aminonaphthalene) and poly(1-aminoanthracene) by chemical oxidative polymerization results in polymers with electrical conductivities that can be increased upon doping .

Scientific Research Applications

  • Environmental Pollutant Studies

    • Polychlorinated naphthalenes (PCNs), which include chloronaphthalenes, are identified as widespread global environmental pollutants that accumulate in biota and exhibit toxicity through aryl hydrocarbon receptor-mediated mechanisms. They primarily originate from technical PCN formulations, technical polychlorinated biphenyl formulations, and various thermal processes involving chlorine (Falandysz, 1998).
  • Chemical Synthesis and Bioactivity Evaluation

    • 1,4-Naphthoquinones, closely related to 1-amino-4-chloronaphthalene, are used as building blocks in organic synthesis to create compounds with biological importance. Studies on derivatives of these compounds have shown potential in cytotoxicity against cancer cells and antioxidant activities, indicating their applicability in medicinal chemistry (Kumar et al., 2019).
  • Ligand System Development for Metal Complexes

    • Research involving 1,8-diaminonaphthalene, a compound structurally related to 1-amino-4-chloronaphthalene, has led to the development of a novel diaminoborate ligand system. This system has been used to create titanium and zirconium complexes, illustrating its potential in the field of organometallic chemistry (Bar-Haim et al., 1997).
  • Study of Molecular Motions and Lattice Stability

    • Investigations into the molecular motions and lattice stability of 1,4-dihalonaphthalenes, which include chloronaphthalenes, provide insights into the effects of chemical perturbation on crystal structures. This research has implications for understanding the stability and solubility of organic alloys in various compositions (Bellows & Prasad, 1977).
  • X-ray Structural Analysis

    • The structure of 1-chloronaphthalene, closely related to 1-amino-4-chloronaphthalene, has been investigated using X-ray diffraction methods. This research contributes to the understanding of intra- and intermolecular distances in such compounds, aiding in the development of materials with specific structural properties (Drozdowski, 2000).
  • Biodegradation Studies

    • The biodegradation of chloronaphthalenes by fungi like Phlebia lindtneri has been studied, revealing insights into the metabolic pathways and environmental fate of such compounds. This research is crucial for understanding and mitigating the environmental impact of chloronaphthalenes (Mori et al., 2003).
  • Atmospheric Oxidation Studies

    • Studies on the OH radical-initiated atmospheric oxidation of 1-chloronaphthalene provide insights into the environmental fate and potential transformation products of similar compounds in the atmosphere, which is important for assessing their environmental impact (Cui et al., 2018).
  • Food Chain Contamination Analysis

    • Chloronaphthalenes, including compounds similar to 1-amino-4-chloronaphthalene, have been identified as food chain contaminants. Studies focus on their environmental concentrations, persistency, and potential for biomagnification, highlighting the need for monitoring and regulation (Falandysz, 2003).

Safety And Hazards

1-Amino-4-chloronaphthalene is classified as a skin, eye, and respiratory irritant . It may cause harm if inhaled, ingested, or absorbed through the skin . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-chloronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8ClN/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPDZGNUVOAZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196956
Record name 4-Chloronaphthylamine
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Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Amino-4-chloronaphthalene

CAS RN

4684-12-2
Record name 4-Chloro-1-naphthalenamine
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Record name 4-Chloronaphthylamine
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Record name 1-Amino-4-chloronaphthalene
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Synthesis routes and methods I

Procedure details

The following intermediate anilines and aromatic amines were prepared in a manner similar to that described in the indicated publication, and were then reacted with the appropriate benzoyl isocyanate according to the procedure employed in Example II above: 5-amino-3-methyl-1,2,4-oxadiazole described in U.S. Pat. No. 3,917,478 (Compound 2-amino-5-(1-naphthyl) methylthio-1,3,4-thiadiazole described in German Patent 1,079,060 (Compound 38); 5-(4-nitrophenyl)-3-trifluoromethyl-1,2,4-oxadiazole described in U.S. Pat. No. 3,917,478 (Compound 50) in which the reduction conditions of Example I, Part B above were used to prepare the corresponding aniline: 1-chloro-4-nitronaphthalene described in Bassilios, Bull. Soc. Chim. Fr., 1951, 651 in which catalytic reduction (Example I, Part B above) afforded 1-amino-4-chloronaphthalene (Compound 40); 1-chloro-4-nitronaphthalene was converted into 1-amino-4-(2,4-dimethylphenoxy) naphthalene according to U.S. patent application Ser. No. 495,331, filed May 20, 1983 (Compound 42); 9-nitroanthracene was reduced using the procedure described in Example I, Part B above (Compound 44); 1-amino-4-chloro-5,6,7,8-tetrahydronaphthalene described in Press and Hoffman, Org. Prep. Proc. Int., 1982, 14,204 and Simonetta Beltfane, Gazz. Chim. Ital., 1958, 88,769 (Compound 70); 3,5-dichloro-4-[4-chloro-1-naphthoxy)butoxy] aniline and 4-[1-(1-naphthyl)ethoxy] aniline described in U.S. patent application Ser. No. 430,368, filed Sep. 30, 1982 (Compounds 66 and 81); 1,1-bis-(4-chlorophenyl)methylamine and alpha-methyl-4-chlorobenzylamine described in Cram and Guthrie, J. Am. Chem. Soc., 1966, 88, 5760 (Compounds 83 and 84); and alpha-amino -4-chlorophenylacetonitrile described in Stevens et al., J. Chem. Soc., 1931, 2568 (Compound 86). Compounds 51 and 52 were prepared from commercially available anilines or amines according to the procedure employed in Example II above.
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Synthesis routes and methods II

Procedure details

The following intermediate anilines and aromatic amines were prepared in a manner similar to that described in the indicated publication, and were then reacted with the appropriate benzoyl isocyanate according to the procedure employed in Example II above: 5-amino-3-methyl-1,2,4-oxadiazole described in U.S. Pat. No. 3,917,478 (Compound 82); 2-amino-5-(1-naphthyl) methylthio-1,3,4-thiadiazole described in German Patent 1,079,060 (Compound 38); 5-(4-nitrophenyl)-3-trifluoromethyl-1,2,4-oxadiazole described in U.S. Pat. No. 3,917,478 (Compound 50) in which the reduction conditions of Example I, Part B above were used to prepare the corresponding aniline; 1-chloro-4-nitronaphthalene described in Bassilios, Bull. Soc. Chim. Fr., 1951, 651 in which catalytic reduction (Example I, Part B above) afforded 1-amino-4-chloronaphthalene (Compound 40); 1-chloro-4-nitronaphthalene was converted into 1-amino-4-(2,4-dimethylphenoxy) naphthalene according to U.S. patent application Ser. No. 495,331, filed May 20, 1983 (Compound 42); 9-nitroanthracene was reduced using the procedure described in Example I, Part B above (Compound 44); 1-amino-4-chloro-5,6,7,8-tetrahydronaphthalene described in Press and Hoffman, Org. Prep. Proc. Int., 1982, 14,204 and Simonetta Beltrane, Gazz. Chim. Ital., 1958, 88,769 (Compound 70); 3,5-dichloro-4-[4-chloro-1-naphthoxy)butoxy] aniline and 4-[1-(1-naphthyl)ethoxy] aniline described in U.S. patent application Ser. No. 430,368, filed Sep. 30, 1982 (Compounds 66 and 81); 1,1-bis-(4-chlorophenyl)methylamine and alpha-methyl-4-chlorobenzylamine described in Cram and Guthrie, J. Am. Chem. Soc., 1966, 88, 5760 (Compounds 83 and 84); and alpha-amino-4-chlorophenylacetonitrile described in Stevens et al., J. Chem. Soc., 1931, 2568 (Compound 86). Compounds 51 and 52 were prepared from commercially available anilines or amines according to the procedure employed in Example II above.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
Z Xu, S Zheng, G Yang, Q Zhang, L Wang - Bulletin of environmental …, 2000 - Springer
MATERIALS AND METHODS Seven naphthalene derivatives were obtained from Sigma-Aldrich Co Ltd with purity as follows: 2-naphthol, 99+%; sodium 2-naphthalenesulfonate, 90%; 2…
Number of citations: 11 link.springer.com
TL JACOBS, S Winstein, GB LINDEN… - The Journal of Organic …, 1946 - ACS Publications
The synthesis of 0-chloropropionaldehyde from acrolein and hydrogen chloride has been described several times (7, 8, 9). This compound is relatively unstable and readily polymerizes …
Number of citations: 9 pubs.acs.org
HS Niederwald, MA El-Sayed - The Journal of Physical Chemistry, 1984 - ACS Publications
The zero-field transitions and levels of the phosphorescing triplet state of the traps in the orientationally disordered crystal of 1-bromo-4-chloronaphthalene (BCN) are assigned by using …
Number of citations: 9 pubs.acs.org
NJ Tro, KA Martin, KE Low, AM Nishimura - Journal of photochemistry, 1986 - Elsevier
… DCN was synthesized from 1-amino-4-chloronaphthalene via the Sandmeyer reaction. The aminochloronaphthalene was reacted with HCl and HONO to form a diazonium salt. Cupric …
Number of citations: 2 www.sciencedirect.com
N Iwasaki, N Nishi, M Kinoshita - Chemistry Letters, 1983 - journal.csj.jp
A well-resolved T 1 ← S 0 excitation spectrum of 1,4-dichloronaphthalene has been obtained at 4.2 K. The frequency of one of the out-of-plane vibrations is found to be markedly …
Number of citations: 5 www.journal.csj.jp
K Suzuki, A Demeter, W Kühnle, E Tauer… - Physical Chemistry …, 2000 - pubs.rsc.org
… 1-Dimethylamino-4-chloronaphthalene (14DMCL) was obtained by reductive methylation of 1-amino-4-chloronaphthalene (14ANCL, Aldrich) with 37% aqueous formaldehyde and …
Number of citations: 54 pubs.rsc.org
K Levsen, HM Schiebel, JK Terlouw… - Journal of Mass …, 2007 - Wiley Online Library
The collision‐induced dissociations of the even‐electron [M + H] + and/or [M − H] − ions of 121 model compounds (mainly small aromatic compounds with one to three functional groups…
MA Evans, DR Hoss, KE Howard, AD Louie, AJ Bishop… - Thin solid films, 2006 - Elsevier
… DCN and BCN were synthesized from 1-amino-4-chloronaphthalene via the Sandmeyer reaction. The aminochloronaphthalene was reacted with HCl and HNO 2 to form a diazonium …
Number of citations: 7 www.sciencedirect.com
AC Kung, DE Falvey - The Journal of Organic Chemistry, 2005 - ACS Publications
… 1-Amino-4-chloronaphthalene (0.82 g, 4.62 mmol) was dissolved in 25 mL of dry MeCN and then 0.638 g (4.49 mmol, 0.974 equiv) of iodomethane was added to the solution with …
Number of citations: 19 pubs.acs.org
N Coleman, BM Brown, A Oliván-Viguera, V Singh… - Molecular …, 2014 - ASPET
… SKA-72 was prepared from 1-amino-4-chloronaphthalene (1.6 g, 8.8 mmol) according to general method III. The product was isolated as lavender crystals (1.27 g, 60%); mp = 253 o C (…
Number of citations: 53 molpharm.aspetjournals.org

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